molecular formula C7H8N4OS B12898651 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one CAS No. 141763-70-4

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12898651
CAS No.: 141763-70-4
M. Wt: 196.23 g/mol
InChI Key: QUIXTVRWYKOFPM-UHFFFAOYSA-N
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Description

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery, integrating two privileged scaffolds: the aminopyrazole and the 4-thiazolidinone. The 3-aminopyrazole moiety is a recognized multifunctional framework that can form key interactions with various biological targets, including kinases such as p38 MAPK, and has been extensively studied for the development of anticancer and anti-infective agents . The 4-thiazolidinone core, particularly the 4-thiazolidinone structure, is a versatile heterocycle known to confer a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antidiabetic effects . The specific combination of these rings in a single molecule creates a complex chemical entity with potential for multi-target activity and enhanced binding affinity. Researchers value this compound as a key intermediate or precursor for the synthesis of more complex molecules, such as those involving Knoevenagel condensation at the C5 position of the thiazolidinone ring, to develop novel chemical probes and therapeutic candidates . Its structure aligns with current research into hybrid heterocycles, which aim to combine pharmacophoric elements to discover new bioactive agents with improved efficacy and novel mechanisms of action . This product is provided as a high-purity material strictly For Research Use Only, intended for laboratory investigations such as biological screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis.

Properties

CAS No.

141763-70-4

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C7H8N4OS/c1-3-5(6(8)11-10-3)7-9-4(12)2-13-7/h2H2,1H3,(H3,8,10,11)

InChI Key

QUIXTVRWYKOFPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)N)C2=NC(=O)CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions to form the thiazole ring, followed by further functionalization to introduce the pyrazole moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Cyclization and Ring Formation Reactions

The compound serves as a precursor for synthesizing polycyclic systems through intramolecular cyclization. Key methods include:

Diazo Coupling :
Reacts with benzenediazonium chloride to form diazene derivatives through electrophilic aromatic substitution at the thiazole ring’s C5 position . This produces structures like 1-{[2-(3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl)}-2-phenyldiazine .

Thiazole-Pyridine Hybrid Formation :
Participates in Knoevenagel condensation with malononitrile derivatives, followed by Pinner-type cyclization to generate fused chromeno[2,3-b]pyridine systems .

Reaction TypeReagents/ConditionsProduct
DiazotizationBenzenediazonium chloride, RTDiazene-linked thiazole-pyrazole hybrids
Knoevenagel CondensationMalononitrile, ethanol-pyridine mixChromeno-pyridine fused systems

Functional Group Transformations

The amino and ketone groups enable targeted modifications:

Acylation :
The 3-amino group undergoes acetylation with acetic anhydride under basic conditions, forming 2-(3-acetamido-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one.

Alkylation :
Reacts with methyl iodide in the presence of K₂CO₃ to produce N-methylated derivatives at the pyrazole ring.

Condensation :
Forms Schiff bases with aldehydes (e.g., formaldehyde) via nucleophilic attack at the ketone oxygen, yielding 2-(3-amino-5-methyl-1H-pyrazol-4-yl)-4-(hydroxymethyl)thiazole derivatives .

Substitution Reactions

Electrophilic substitution occurs preferentially at the thiazole ring’s C2 and C5 positions:

Halogenation :
Treatment with bromine in acetic acid leads to 5-bromo-2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one .

Sulfonation :
Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamide derivatives at the amino group .

Oxidation and Reduction

Oxidation :
The thiazole ring’s sulfur atom oxidizes with H₂O₂ to form sulfoxide derivatives, though overoxidation to sulfones is rare under controlled conditions .

Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidinone system, altering the compound’s planarity and electronic properties .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticonvulsant Properties
Studies have indicated that thiazole-containing compounds can possess anticonvulsant activity. For example, thiazole-bearing pyrazole derivatives have been evaluated for their ability to prevent seizures in animal models. The structure-activity relationship (SAR) analysis highlighted that certain substitutions on the thiazole ring enhance anticonvulsant efficacy .

Anticancer Activity
Recent investigations have focused on the anticancer potential of thiazole derivatives. Specifically, thiazole-pyrazole hybrids have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). Some compounds demonstrated superior activity compared to standard chemotherapeutic agents like 5-fluorouracil, suggesting their viability as anticancer drugs .

Pharmacological Applications

Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to inflammatory processes. For instance, docking studies have shown that it interacts with prostaglandin reductase, potentially leading to anti-inflammatory effects. This positions the compound as a candidate for further research in treating inflammatory diseases .

Neuroprotective Effects
Research indicates that certain thiazole derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. This could be beneficial in developing treatments for neurodegenerative disorders, although further studies are needed to substantiate these findings .

Agricultural Applications

Pesticidal Activity
Compounds derived from this compound have been investigated for their pesticidal properties. Preliminary studies suggest that these compounds can effectively control pests and diseases in crops, making them suitable candidates for agricultural applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Compounds showed effectiveness against multiple bacterial strains.
Anticonvulsant Properties Certain derivatives exhibited significant seizure prevention in models.
Anticancer Activity Thiazole-pyrazole hybrids demonstrated better efficacy than 5-fluorouracil.
Enzyme Inhibition Docking studies indicated potential anti-inflammatory effects via enzyme inhibition.
Pesticidal Activity Effective pest control observed in preliminary agricultural studies.

Mechanism of Action

The mechanism of action for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(5Z)-2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones

These compounds share the thiazolone core but feature an arylidene substituent at position 3. For example:

  • (5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) : Exhibits potent DYRK1A inhibition (IC₅₀ = 0.028 µM) and antiproliferative activity against HCT116 and PC3 cancer cells .
  • (5Z)-5-(Benzo[1,3]dioxol-5-ylmethylene)-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s): IC₅₀ = 0.033 µM against DYRK1A .

Comparison :

  • The target compound lacks the arylidene group but includes a pyrazole ring.
  • The amino group in the pyrazole ring (target compound) replaces the thioxo or substituted amino groups in analogs, altering electronic properties and solubility .
(5Z)-5-(1H-Pyrrolo[2,3-b]pyridine-3-ylmethylene)-1,3-thiazol-4(5H)-one (DJ4)

DJ4 is a multikinase inhibitor targeting ROCK1/2 and MRCKα/β, effectively blocking cancer cell migration .

Comparison :

  • DJ4’s pyrrolopyridine substituent enhances π-π stacking with kinase ATP-binding pockets, while the target compound’s pyrazole may prioritize hydrogen bonding.
Pyrazolyl Thiazolino-4-one Derivatives

Compounds like 2-[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole-4(5H)-ones exhibit anxiolytic activity, with some derivatives showing 45.33 seconds open-arm preference in elevated plus maze tests .

Comparison :

  • The dihydropyrazole moiety in these derivatives introduces conformational rigidity absent in the target compound, possibly affecting blood-brain barrier penetration.
  • The target compound’s amino and methyl groups may favor kinase inhibition over neurological effects .

Key Observations :

  • Substituent Impact : Arylidene groups (e.g., 3e, 5s) enhance kinase inhibition potency, while heterocyclic substituents (e.g., DJ4’s pyrrolopyridine) improve selectivity for specific kinases .
  • Amino vs. Thioxo Groups: The target compound’s amino group may favor solubility and hydrogen bonding over the thioxo group’s electron-withdrawing effects in 3e .

Biological Activity

2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

The compound can be characterized by the following chemical formula:

  • Molecular Formula : C₇H₈N₄OS
  • Molecular Weight : 188.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-methylpyrazole with appropriate thiazole derivatives under controlled conditions. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that compounds with a pyrazole scaffold exhibit inhibitory effects on various cancer cell lines:

Cancer Type Cell Line IC₅₀ (μM)
Lung CancerA54926
Breast CancerMDA-MB-23112
Colorectal CancerHCT11615
Liver CancerHepG218

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro assays demonstrated significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 μg/mL
Escherichia coli0.25 μg/mL
Candida albicans0.30 μg/mL

These results indicate that the compound could be effective against both bacterial and fungal infections .

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes and receptor interactions. Molecular docking studies have revealed that it can effectively bind to targets such as human prostaglandin reductase (PTGR2), suggesting a mechanism involving enzyme inhibition .

Case Studies

A notable study evaluated the efficacy of the compound in vivo using mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. Critical Parameters :

  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction rates and byproduct profiles.
  • Catalytic bases (e.g., triethylamine) enhance nucleophilicity in coupling steps.

Basic: Which spectroscopic techniques are most effective for confirming the structure, and what characteristic signals should researchers expect?

Answer:
Key Techniques :

  • IR Spectroscopy :
    • C=O stretch (thiazolone ring): 1680–1700 cm⁻¹.
    • NH₂ bending (pyrazole amino group): 1580–1620 cm⁻¹ .
  • ¹H NMR :
    • Thiazolone C5-H: δ 6.8–7.2 ppm (singlet, integration =1).
    • Pyrazole C3-NH₂: δ 5.2–5.5 ppm (broad, exchangeable) .
  • ¹³C NMR :
    • Thiazolone C4 carbonyl: δ 170–175 ppm.
    • Pyrazole C4 (adjacent to NH₂): δ 145–150 ppm .

Validation : Cross-referencing with computational IR/Raman spectra (DFT/B3LYP/6-311++G(d,p)) resolves ambiguities in tautomeric forms .

Advanced: How can quantum chemical calculations predict electronic properties and reactivity?

Answer:
Methodology :

  • DFT Optimization : Geometry optimization at B3LYP/6-311G++(d,p) level reveals planar thiazolone-pyrazole systems, with intramolecular H-bonding (N–H⋯O) stabilizing the structure .
  • Frontier Molecular Orbitals (FMOs) :
    • HOMO-LUMO gaps (ΔE ≈ 4.5–5.0 eV) indicate moderate reactivity, favoring electrophilic attacks at the thiazolone carbonyl .
    • Global reactivity descriptors (e.g., electronegativity χ ≈ 3.8 eV, hardness η ≈ 2.1 eV) calculated via Koopmans’ theorem align with nucleophilic behavior .
  • Multiwfn Analysis : Electron localization function (ELF) maps identify π-π stacking regions, critical for protein-ligand interactions .

Application : Predicts sites for functionalization (e.g., C5 of thiazolone for substituent addition) to modulate bioactivity .

Advanced: What factors contribute to contradictory biological activity findings (e.g., anxiolytic vs. anticancer effects)?

Answer:
Key Variables :

  • Substituent Effects :
    • Anxiolytic Activity : Electron-donating groups (e.g., 4-dimethylaminophenyl) enhance blood-brain barrier penetration, increasing open-arm time in elevated plus-maze tests (e.g., 45.33 sec vs. control 15.11 sec) .
    • Anticancer Activity : Bulky hydrophobic substituents (e.g., pyrrolopyridine) improve kinase (ROCK/MRCK) inhibition by occupying hydrophobic pockets (IC₅₀ ≈ 1.2 µM) .
  • Assay Conditions :
    • In Vivo vs. In Vitro : Anxiolytic activity requires metabolic stability (e.g., resistance to hepatic CYP450), whereas anticancer screens often use immortalized cell lines with altered transporter expression .

Resolution : Perform parallel assays under standardized conditions (e.g., same cell line, dosage) and use SAR-guided derivatization to isolate target-specific effects .

Advanced: How do noncovalent interactions influence the compound’s biological activity, and how can they be mapped computationally?

Answer:
Critical Interactions :

  • Hydrogen Bonding : Thiazolone carbonyl acts as H-bond acceptor with target proteins (e.g., GABAₐ receptor or kinase catalytic lysine) .
  • Van der Waals (vdW) Forces : Methyl groups on pyrazole enhance binding pocket occupancy (e.g., ΔG ≈ -9.2 kcal/mol in docking studies) .

Q. Computational Mapping :

  • NCI (Non-Covalent Interaction) Plots : Generated via Multiwfn, highlight vdW (green) and steric clashes (red) regions. For example, steric repulsion between C5 substituents and protein residues can reduce affinity .
  • MD Simulations : Reveal dynamic interactions (e.g., water-mediated H-bonds) undetected in static crystal structures .

Design Strategy : Optimize substituents to strengthen favorable NCI (e.g., π-stacking with aromatic kinase residues) while minimizing steric clashes .

Advanced: How can researchers resolve discrepancies in spectroscopic data between experimental and computational results?

Answer:
Root Causes :

  • Tautomerism : Thiazolone enol-keto tautomerism shifts IR carbonyl stretches by ~20 cm⁻¹. DFT calculations must explicitly model solvent effects (e.g., PCM for DMSO) to match experimental data .
  • Conformational Flexibility : Rotamers (e.g., pyrazole-thiazolone dihedral angles) split NMR signals. Use variable-temperature NMR or 2D-COSY to detect exchange broadening .

Q. Validation Workflow :

Compare experimental IR/Raman with scaled DFT frequencies (scaling factor ≈ 0.961).

Use GIAO (Gauge-Independent Atomic Orbital) methods for NMR chemical shift calculations .

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